molecular formula C18H15BrN4O2S B280087 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

Cat. No.: B280087
M. Wt: 431.3 g/mol
InChI Key: UJGQNWJEQJWHNZ-UHFFFAOYSA-N
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the development of cancer and inflammation. It also acts as an inhibitor of certain enzymes involved in the development of diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects in vitro. It has also been found to inhibit the activity of certain enzymes involved in the development of diabetes. However, further studies are needed to determine its effects in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its potential use in the treatment of various diseases. However, one limitation is the lack of information on its effects in vivo. Additionally, the synthesis of this compound can be challenging, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and diabetes. Additionally, more studies are needed to determine its effects in vivo. Another direction is to explore the synthesis of this compound and its derivatives to improve its potential use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide involves the reaction of 4-bromo-1H-pyrazole with N-(2-hydroxyphenyl)carbamothioyl chloride in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound.

Scientific Research Applications

This compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes. It has been shown to have anti-inflammatory and anti-cancer properties in vitro. Additionally, it has been found to inhibit the activity of certain enzymes involved in the development of diabetes.

Properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H15BrN4O2S/c19-14-9-20-23(11-14)10-12-5-7-13(8-6-12)17(25)22-18(26)21-15-3-1-2-4-16(15)24/h1-9,11,24H,10H2,(H2,21,22,25,26)

InChI Key

UJGQNWJEQJWHNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)O

Origin of Product

United States

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